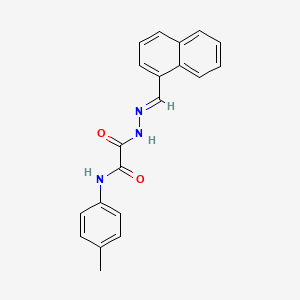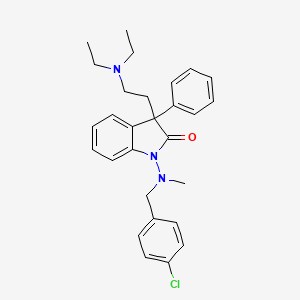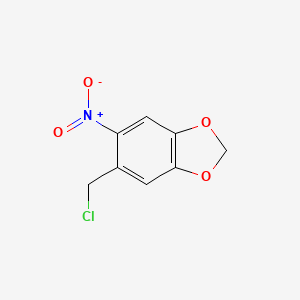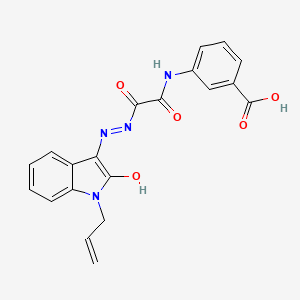
(2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isonicotinoyl group and a nitrophenyl group attached to a propenohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide typically involves the condensation of isonicotinic acid hydrazide with 3-nitrobenzaldehyde under basic conditions. The reaction is carried out in an ethanol solvent, with sodium hydroxide acting as the base. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: This compound shares a similar nitrophenyl group but differs in its overall structure and properties.
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Another compound with a nitrophenyl group, but with different functional groups and applications.
Uniqueness
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is unique due to its combination of an isonicotinoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N'-[(E)-3-(3-nitrophenyl)prop-2-enoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H12N4O4/c20-14(17-18-15(21)12-6-8-16-9-7-12)5-4-11-2-1-3-13(10-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b5-4+ |
InChI Key |
GFTCXKVXHLWCBL-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)




![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)

